An In-depth Technical Guide to 3-(Trifluoromethoxy)benzimidamide Hydrochloride
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzimidamide Hydrochloride
CAS Number: 186982-36-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Trifluoromethoxy)benzimidamide hydrochloride, a fluorinated aromatic amidine of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, potential mechanisms of action, and analytical characterization, offering valuable insights for researchers exploring its therapeutic potential.
Core Chemical Identity and Properties
3-(Trifluoromethoxy)benzimidamide hydrochloride is a synthetic organic compound characterized by a benzamidine core substituted with a trifluoromethoxy group at the meta position.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays.
Table 1: Physicochemical Properties of 3-(Trifluoromethoxy)benzimidamide Hydrochloride
| Property | Value | Source |
| CAS Number | 186982-36-5 | [1][2] |
| Molecular Formula | C₈H₈ClF₃N₂O | [1] |
| Molecular Weight | 240.61 g/mol | [1] |
| Synonyms | 3-(Trifluoromethoxy)benzamidine hydrochloride | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [1] |
The incorporation of the trifluoromethoxy (-OCF₃) group is a key structural feature. This moiety is a well-regarded bioisostere of other functional groups and is known to significantly modulate the physicochemical and pharmacokinetic properties of a molecule. It can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.
Synthesis Pathway: The Pinner Reaction
The primary synthetic route to 3-(Trifluoromethoxy)benzimidamide hydrochloride is through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to the corresponding amidines.[3] The synthesis originates from the commercially available precursor, 3-(trifluoromethoxy)benzonitrile.
The overall transformation can be conceptualized as a two-step process:
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Formation of the Imidate Hydrochloride (Pinner Salt): 3-(Trifluoromethoxy)benzonitrile is reacted with an alcohol, typically ethanol or methanol, under anhydrous acidic conditions.[1][3] Gaseous hydrogen chloride is the traditional acid catalyst, leading to the formation of the corresponding imidate hydrochloride, often referred to as a Pinner salt.[3]
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Ammonolysis to the Benzimidamide Hydrochloride: The intermediate Pinner salt is then treated with ammonia to yield the final product, 3-(Trifluoromethoxy)benzimidamide hydrochloride.
Caption: Synthetic pathway to 3-(Trifluoromethoxy)benzimidamide hydrochloride.
Exemplary Laboratory Protocol (Based on the Pinner Reaction)
The following is a generalized protocol based on the principles of the Pinner reaction. Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of the Imidate Hydrochloride Intermediate
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 3-(trifluoromethoxy)benzonitrile and an excess of anhydrous ethanol.
-
Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.
-
Reaction: The flask is sealed and allowed to stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
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Isolation: Upon completion, the volatile components are removed under reduced pressure to yield the crude imidate hydrochloride as a solid.
Step 2: Conversion to 3-(Trifluoromethoxy)benzimidamide Hydrochloride
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Ammonolysis: The crude imidate hydrochloride is dissolved in a suitable anhydrous solvent (e.g., ethanol) and cooled in an ice bath. Anhydrous ammonia is then bubbled through the solution, or a solution of ammonia in the alcohol is added.
-
Reaction and Work-up: The reaction mixture is stirred, and the formation of the product is monitored by TLC. Once the reaction is complete, the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to afford pure 3-(Trifluoromethoxy)benzimidamide hydrochloride.
Applications in Drug Discovery and Development
Benzamidine derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[4] The amidine moiety mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.
Potential as a Serine Protease Inhibitor
3-(Trifluoromethoxy)benzimidamide hydrochloride is of significant interest as a potential serine protease inhibitor. Serine proteases play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. The trifluoromethoxy substitution on the benzamidine scaffold can enhance its inhibitory potency and selectivity for specific serine proteases.
Caption: Inhibition of serine proteases by 3-(Trifluoromethoxy)benzimidamide hydrochloride.
Therapeutic Potential in Neurological Disorders
There is a growing interest in the role of serine proteases in the pathophysiology of neurological disorders.[5][6] Neuroinflammation, a common feature of many neurodegenerative diseases, is often mediated by the activity of these enzymes. By inhibiting specific serine proteases, 3-(Trifluoromethoxy)benzimidamide hydrochloride could potentially modulate neuroinflammatory pathways and offer a therapeutic benefit in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The trifluoromethoxy group may enhance the blood-brain barrier permeability of the molecule, a critical factor for drugs targeting the central nervous system.
Analytical Characterization
The identity and purity of 3-(Trifluoromethoxy)benzimidamide hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm, and broad signals for the -NH₂ and -NH protons. |
| ¹³C NMR | Signals for the aromatic carbons, the trifluoromethoxy carbon (quartet due to C-F coupling), and the amidine carbon. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| FT-IR | Characteristic stretches for N-H, C=N, and C-O-C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base. |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
3-(Trifluoromethoxy)benzimidamide hydrochloride is a promising molecule for researchers in drug discovery, particularly those targeting serine proteases. Its synthesis via the well-established Pinner reaction makes it an accessible compound for further investigation. The presence of the trifluoromethoxy group is anticipated to confer advantageous pharmacological properties, making it a valuable tool for developing novel therapeutics, potentially for neurological and inflammatory diseases. Further studies are warranted to fully elucidate its specific biological targets, mechanism of action, and therapeutic efficacy.
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